molecular formula C17H34O4 B015003 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol CAS No. 130727-45-6

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol

Cat. No. B015003
M. Wt: 302.4 g/mol
InChI Key: SNQQBXFXPDCEIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic hydrogenation and reactions with alcohols under specific conditions. For example, the catalytic hydrogenation of isomeric methoxydiethoxydimethylundecadienes yields products useful as intermediates in further synthetic steps (Zhdankina et al., 1987). These methodologies can be adapted for the synthesis of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol, highlighting the versatility of catalytic processes in producing complex ethers and alcohols.

Molecular Structure Analysis

The molecular structure of ethers and alcohols like 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is characterized by their functional groups' arrangement and electronic configuration, which dictate their chemical reactivity and interactions. Studies on similar molecules, such as the oxidation reactions of methoxyethoxyethanol, provide insights into the electron distribution and stability of these compounds under various conditions (Shan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving ethers and alcohols are diverse, including oxidation, polymerization, and electrochemical processes. For instance, the electrooxidation of ethanol and methanol using molecular catalysts demonstrates the reactivity of alcohols in producing various oxidation products, which can be relevant for understanding the chemical behavior of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol (Liu et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including phase behavior and thermodynamic characteristics, are crucial for their application in material science and industrial processes. The liquid-liquid equilibria of systems containing similar ethers illustrate the importance of molecular size and polarity in determining solubility and miscibility with different solvents (Martínez et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and various reagents, define the scope of use for ethers and alcohols in synthesis and manufacturing. Studies on the oxidation of 2-methoxyethoxyethanol and similar molecules shed light on their behavior in chemical transformations and the mechanisms underlying these reactions (Shan & Zhang, 2014).

Scientific Research Applications

  • Catalytic Processes and Synthesis : This compound has been utilized in catalytic hydrogenation processes. For instance, Zhdankina et al. (1987) researched the hydrogenation of isomeric compounds to yield good quantities of specific alcohols, which are useful intermediates in the synthesis of other chemicals (Zhdankina et al., 1987).

  • Absorption Studies : Research has also explored the compound in absorption studies. Huang, Fu, and Fu (2019) compiled 39 sets of solutions involving similar compounds for testing their absorption performance in different conditions, providing insights into the compound's physical properties and potential applications (Xiayu Huang, Kun Fu, & D. Fu, 2019).

  • Polymerization and Materials Science : In polymerization processes, Ogasawara et al. (2001) studied the release of ethanol from ethoxy groups during the condensation process in a specific system, which has implications for materials science and the synthesis of polymers (Ogasawara et al., 2001).

  • Construction Materials : Rong-bing and Jian (2005) described a process called ethoxylation to synthesize shrinkage-reducing admixtures for construction materials, highlighting its potential use in reducing material shrinkage in cement and concrete (Rong-bing & Jian, 2005).

  • Thermodynamic Studies : Begum et al. (2013) conducted thermodynamic, ultrasonic, and FT-IR studies on binary liquid mixtures of alkoxyethanols, including compounds similar to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. Their research provides valuable insights into the behavior of these compounds under different temperature conditions (Begum et al., 2013).

  • Catalysis in Organic Chemistry : Saka et al. (2013) investigated the synthesis of novel phthalocyanine complexes using compounds structurally related to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. These complexes have applications in organic catalysis, particularly in oxidation reactions (Saka et al., 2013).

  • Environmental Studies and Extraction Processes : Field and Reed (1999) utilized a method involving hot water and ethanol to extract certain compounds from sludge samples, demonstrating the compound's potential use in environmental studies and extraction processes (Field & Reed, 1999).

  • Oxidation Studies and Surfactant Analysis : Bodin et al. (2002) examined the primary oxidation products of ethoxylated surfactants, identifying various hydroperoxides formed during the autoxidation of a model compound closely related to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. This study contributes to the understanding of surfactant behavior and stability (Bodin et al., 2002).

Safety And Hazards

The specific safety and hazards associated with “2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol” are not mentioned in the search results.


Future Directions

The future directions of “2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol” are not mentioned in the search results. However, given its role as a PROTAC linker, it may have potential applications in the development of new therapeutics2.


properties

IUPAC Name

2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h2,18H,1,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQBXFXPDCEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394375
Record name 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol

CAS RN

130727-45-6
Record name 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Undecen-1-yltri(ethylene glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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